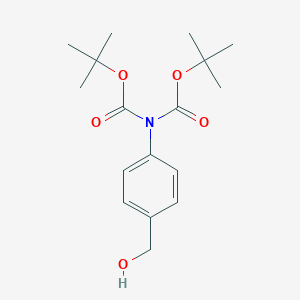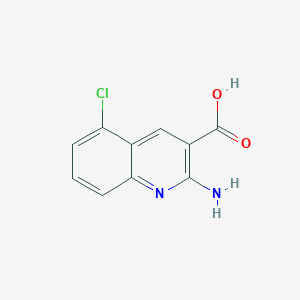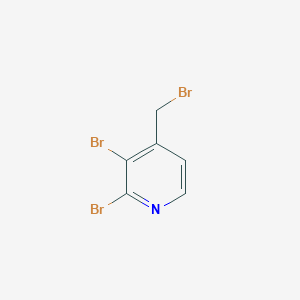
1-Ethyl-4-(1-methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring an ethyl group and a methoxyvinyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(1-methoxyvinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Ethyl-4-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Mécanisme D'action
The mechanism by which 1-Ethyl-4-(1-methoxyvinyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(1-methoxyvinyl)benzene can be compared with other benzene derivatives, such as:
1-Ethyl-4-methoxybenzene: Lacks the methoxyvinyl group, resulting in different reactivity and applications.
1-Ethyl-4-(1-methylpropyl)benzene: Features a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-(1-methylethyl)benzene: Another similar compound with distinct substituents affecting its behavior in reactions.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-ethyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O/c1-4-10-5-7-11(8-6-10)9(2)12-3/h5-8H,2,4H2,1,3H3 |
Clé InChI |
JTKRPCCOFGOPQA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)

![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)


